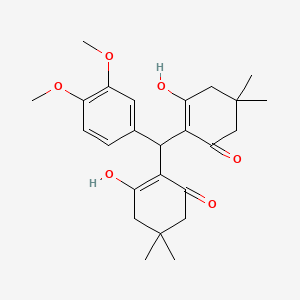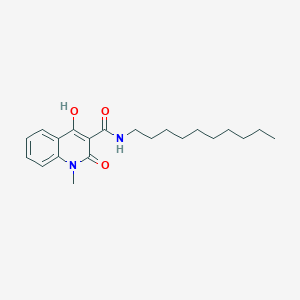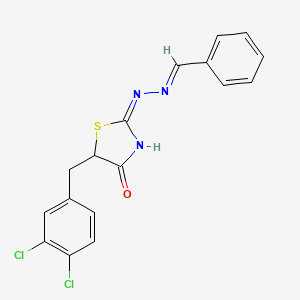![molecular formula C19H19N3O3S2 B11988586 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11988586.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a benzothiazole moiety linked to a hydrazide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate amine.
Synthesis of the Hydrazide Intermediate: The hydrazide can be synthesized by reacting acetic acid hydrazide with an appropriate aldehyde or ketone.
Coupling Reaction: The final step involves coupling the benzothiazole moiety with the hydrazide intermediate under suitable conditions, often using a dehydrating agent or catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the hydrazide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced hydrazides.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of the benzothiazole moiety.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound could be explored for its potential therapeutic effects, such as anticancer or antiviral properties.
Industry
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide would depend on its specific application. For instance, if used as an antimicrobial agent, it might disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Molecular targets could include enzymes, receptors, or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: Lacks the dimethoxyphenyl group.
N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide: Lacks the benzothiazole moiety.
Uniqueness
The unique combination of the benzothiazole and dimethoxyphenyl groups in 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C19H19N3O3S2 |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C19H19N3O3S2/c1-12(13-8-9-15(24-2)16(10-13)25-3)21-22-18(23)11-26-19-20-14-6-4-5-7-17(14)27-19/h4-10H,11H2,1-3H3,(H,22,23)/b21-12+ |
InChI-Schlüssel |
YUNXELXSKOYELY-CIAFOILYSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11988507.png)
![3-[(2,4-dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11988522.png)

![4-(2-chlorobenzyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B11988530.png)
![7,9-Dichloro-2-phenyl-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11988532.png)

![4-({(E)-[4-(dipropylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11988552.png)

![Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate](/img/structure/B11988558.png)


![7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11988582.png)
![Ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11988593.png)
